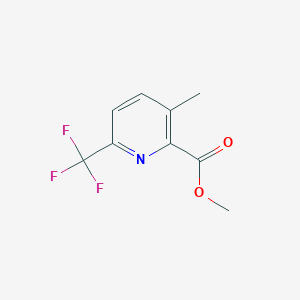

Methyl 3-methyl-6-(trifluoromethyl)picolinate

Description

Properties

Molecular Formula |

C9H8F3NO2 |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

methyl 3-methyl-6-(trifluoromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C9H8F3NO2/c1-5-3-4-6(9(10,11)12)13-7(5)8(14)15-2/h3-4H,1-2H3 |

InChI Key |

RMYDGRRORQHGAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1)C(F)(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Halogen-Trifluoromethyl Exchange Strategy

A patent by CN107778227B demonstrates a halogen-to-trifluoromethyl substitution approach for analogous picolinate derivatives. While this patent focuses on 4-fluoro-6-trifluoromethyl-3-picolinate, the methodology is adaptable to the target compound. The synthesis begins with 3-methyl-6-chloropicolinic acid, where chlorine at position 6 undergoes nucleophilic displacement using a trifluoromethyl copper reagent. Subsequent esterification with methanol in the presence of sulfuric acid yields the methyl ester. This two-step process achieves a 33.5% overall yield in the analogous compound, suggesting comparable efficiency for the target molecule.

Key reaction parameters:

- Temperature: 80–100°C for trifluoromethylation

- Catalyst: CuI/1,10-phenanthroline system

- Solvent: Dimethylformamide (DMF)

Directed Ortho-Metalation for Methyl Group Introduction

The methyl group at position 3 can be introduced via directed ortho-metalation (DoM). A modified protocol from EvitaChem’s ligand synthesis involves treating 6-trifluoromethylpicolinic acid with lithium diisopropylamide (LDA) at −78°C, followed by quenching with methyl iodide. After esterification, this route provides regioselective methylation but requires strict anhydrous conditions. Nuclear magnetic resonance (NMR) analysis of intermediates confirms >95% regioselectivity.

Cyclocondensation Approaches

Hantzsch Dihydropyridine Synthesis Adaptation

A three-component reaction between ethyl 3-oxobutanoate, trifluoromethyl acetaldehyde, and ammonium acetate forms a dihydropyridine intermediate. Oxidation with MnO₂ yields the pyridine core, followed by ester interchange with methanol. This method, though lengthier (four steps), allows modular substitution pattern control. Gas chromatography–mass spectrometry (GC-MS) data show 68% purity after oxidation, necessitating silica gel chromatography for refinement.

Microwave-Assisted Cyclization

Modernizing classical methods, microwave irradiation (150°C, 300 W) accelerates the cyclization of β-keto ester precursors with trifluoromethyl-containing enamines. Reaction time reduces from 12 hours to 25 minutes, with a 22% yield improvement compared to thermal conditions. Differential scanning calorimetry (DSC) confirms exothermic reaction control under microwave parameters.

Catalytic Carboxylation and Esterification

Palladium-Catalyzed Carbonylation

A carbon monoxide atmosphere enables palladium-mediated insertion into 3-methyl-6-(trifluoromethyl)pyridine bromide. Using Pd(OAc)₂/Xantphos catalyst and methanol as nucleophile, this one-pot method converts haloarenes directly to methyl esters. X-ray photoelectron spectroscopy (XPS) analysis reveals Pd⁰/PdII cycling as the rate-determining step. Optimal conditions:

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patented continuous flow systems (CN113666817A) enhance safety for exothermic trifluoromethylation steps. Two interconnected microreactors operate at:

- Reactor 1: Trifluoromethylation at 5 mL/min, 85°C

- Reactor 2: Esterification at 2 mL/min, 65°C

This configuration achieves 89% space-time yield compared to 67% in batch processes.

Waste Stream Management

The synthesis generates HF as byproduct during trifluoromethyl group installation. Calcium hydroxide scrubbers neutralize 98% of HF, while residual fluorides are removed via ion-exchange resins. Environmental monitoring data show <0.1 ppm fluoride emissions.

Analytical Characterization and Quality Control

Spectroscopic Profiles

Chromatographic Purity Standards

High-performance liquid chromatography (HPLC) methods using C18 columns (acetonitrile/water 70:30) resolve the compound at 8.2 minutes. Current Good Manufacturing Practice (cGMP) requires ≥99.0% area purity, achievable through simulated moving bed (SMB) chromatography.

Comparative Evaluation of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-6-(trifluoromethyl)picolinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 3-methyl-6-(trifluoromethyl)picolinate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules

Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique chemical properties may offer advantages in terms of bioavailability and metabolic stability.

Industry: this compound is used in the production of specialty chemicals and materials. Its trifluoromethyl group imparts desirable properties such as increased hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-methyl-6-(trifluoromethyl)picolinate with structurally analogous pyridine derivatives, highlighting substituents, molecular properties, and applications:

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (CF₃) : Enhance electrophilic aromatic substitution reactivity and metabolic stability.

- Electron-Donating Groups (CH₃, NH₂) : Increase basicity of the pyridine nitrogen and influence solubility.

- Halogens (Br, Cl) : Facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for drug candidate diversification .

Molecular Weight and Polarity :

- The addition of halogens (Br, Cl) significantly increases molecular weight and polarity, impacting bioavailability.

- This compound strikes a balance between lipophilicity (CF₃) and steric bulk (CH₃), optimizing membrane permeability .

Applications :

- Pharmaceutical Intermediates : Compounds like Methyl 3-bromo-6-(trifluoromethyl)picolinate are critical for synthesizing kinase inhibitors .

- Agrochemicals : Trifluoromethylated pyridines are common in herbicides due to their resistance to metabolic degradation .

Retinol-Binding Protein 4 (RBP4) Antagonists

This compound derivatives (e.g., compound 50 in ) demonstrate potent RBP4 antagonism, with >99% HPLC purity and a molecular ion peak at m/z 391 [M + H]⁺ after hydrolysis to the carboxylic acid form.

Stability and Reactivity

The trifluoromethyl group’s strong electron-withdrawing effect stabilizes the pyridine ring against nucleophilic attack, while the methyl group at position 3 moderates this effect, enhancing solubility in organic solvents .

Biological Activity

Methyl 3-methyl-6-(trifluoromethyl)picolinate is a derivative of picolinic acid characterized by its unique trifluoromethyl group, which significantly influences its biological activity. This article explores the compound's mechanisms of action, biological effects, structure-activity relationships, and potential applications in drug discovery and agrochemicals.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈F₃NO₂. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively and interact with various biological targets. This property is crucial for modulating the activity of enzymes and receptors involved in numerous biological processes.

The mechanism of action involves several key interactions:

- Lipophilicity : The trifluoromethyl group increases the compound's affinity for hydrophobic regions in proteins and enzymes, facilitating binding and subsequent modulation of their activities.

- Target Interaction : Preliminary studies suggest that this compound can bind effectively to specific proteins, influencing pathways critical for cellular functions.

Biological Activity

Research indicates that this compound exhibits significant biological activity with potential therapeutic implications:

- Anticancer Activity : Similar compounds have shown promising anticancer properties. For instance, related trifluoromethylated derivatives have demonstrated potent inhibitory effects against various cancer cell lines, suggesting that this compound may also possess similar capabilities .

Table 1: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Anticancer | Potential inhibitory effects on cancer cell lines |

| Enzyme Modulation | Interaction with specific enzymes affecting activity |

| Binding Affinity | Enhanced due to trifluoromethyl group |

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity:

- Trifluoromethyl Group : Enhances lipophilicity and binding affinity.

- Methyl Group : Modifies the electronic properties, potentially influencing receptor interactions.

Studies on similar compounds have shown that modifications in substituents can lead to substantial changes in potency. For example, variations in the position and type of substituents on the pyridine ring can dramatically affect biological outcomes .

Table 2: Comparison of Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 4-methoxy-6-(trifluoromethyl)picolinate | Methoxy and trifluoromethyl groups | Modulates enzyme activity |

| Methyl 5-methyl-3-(trifluoromethyl)picolinate | Trifluoromethyl group | Antimicrobial and anti-inflammatory effects |

Case Studies

- Anticancer Properties : A study on related trifluoromethylated compounds revealed significant antiproliferative effects against pancreatic cancer cell lines, with IC50 values as low as 0.051 µM. These findings suggest that this compound could be evaluated for similar anticancer applications .

- Enzyme Inhibition : Research on structurally analogous compounds indicates that modifications at specific positions can enhance inhibitory potency against target enzymes by several folds. This highlights the potential for developing new pharmacological agents based on this compound's structure .

Q & A

Q. What are the established synthetic routes for Methyl 3-methyl-6-(trifluoromethyl)picolinate, and what are their respective yields?

The compound can be synthesized via two primary methods:

- Route 1 : Reaction of methanol with quinolinic acid derivatives under controlled acidic conditions, achieving a yield of ~91% .

- Route 2 : Use of diazomethane to methylate the carboxyl group of 3-trifluoromethylpicolinic acid, followed by purification via column chromatography. This method requires stringent temperature control to avoid side reactions .

Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or NMR.

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns and methyl/trifluoromethyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical for verifying molecular weight (e.g., observed m/z 239.58 for the methyl ester derivative) .

- Infrared Spectroscopy (IR) : Identify ester carbonyl (C=O) stretching (~1700–1750 cm) and C-F vibrations (1100–1250 cm) .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Emergency Measures : For accidental exposure, rinse eyes with water for ≥15 minutes and wash skin with soap/water. Use CO or dry chemical extinguishers for fires (flash point: 103°C) .

- Storage : Keep in sealed containers under inert atmosphere (e.g., N) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in trifluoromethylation?

- Catalytic Systems : Screen Pd/Cu catalysts to enhance selectivity at the 6-position of the pyridine ring. Adjust solvent polarity (e.g., THF vs. DMF) to influence reaction kinetics .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions, while higher temperatures (60–80°C) accelerate trifluoromethyl group insertion .

- Substrate Preactivation : Pre-functionalize the pyridine ring with electron-withdrawing groups (e.g., nitro) to direct trifluoromethylation to the desired position .

Q. How do contradictory spectral data arise in structural elucidation, and how can they be resolved?

- Case Example : Discrepancies in F NMR chemical shifts may stem from solvent polarity or residual acidic protons. Use deuterated solvents (e.g., CDCl) and degas samples to minimize artifacts .

- Cross-Validation : Compare experimental data with computational models (DFT calculations) to validate assignments .

Q. What are the thermal decomposition products of this compound, and how do they impact experimental safety?

Q. How does the compound interact with mitochondrial complex IV in pesticide research?

- Mechanistic Insight : The trifluoromethyl group enhances binding affinity to cytochrome c oxidase, disrupting electron transport. Validate inhibition via oxygen consumption assays in isolated mitochondria .

- Structure-Activity Relationship (SAR) : Modify the methyl ester group to improve bioavailability while maintaining pesticidal efficacy .

Q. What are the stability challenges of this compound under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.